molecular formula C15H17N3O5 B11016036 N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine

N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine

Cat. No.: B11016036
M. Wt: 319.31 g/mol
InChI Key: IKXDWJVXZYZJDL-UHFFFAOYSA-N
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Description

N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine typically involves the condensation of 4-methoxyindole with glycine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

2-[[2-[[2-(4-methoxyindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H17N3O5/c1-23-12-4-2-3-11-10(12)5-6-18(11)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22)

InChI Key

IKXDWJVXZYZJDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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